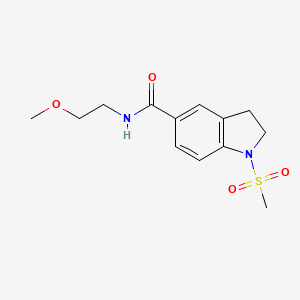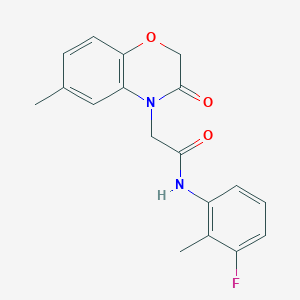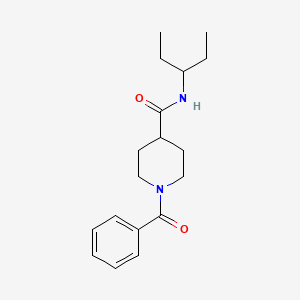![molecular formula C19H25ClN2O2 B4440402 N-[2-chloro-5-(1-piperidinylcarbonyl)phenyl]cyclohexanecarboxamide](/img/structure/B4440402.png)
N-[2-chloro-5-(1-piperidinylcarbonyl)phenyl]cyclohexanecarboxamide
Vue d'ensemble
Description
N-[2-chloro-5-(1-piperidinylcarbonyl)phenyl]cyclohexanecarboxamide, also known as CPP-109, is a small molecule inhibitor of the enzyme histone deacetylase (HDAC). It has been studied extensively for its potential use as a treatment for addiction and other neuropsychiatric disorders. In
Mécanisme D'action
N-[2-chloro-5-(1-piperidinylcarbonyl)phenyl]cyclohexanecarboxamide works by inhibiting the activity of HDAC enzymes, which are involved in the regulation of gene expression. HDAC inhibitors such as N-[2-chloro-5-(1-piperidinylcarbonyl)phenyl]cyclohexanecarboxamide increase the acetylation of histone proteins, leading to changes in gene expression that can have therapeutic effects. In the case of addiction, N-[2-chloro-5-(1-piperidinylcarbonyl)phenyl]cyclohexanecarboxamide has been shown to decrease drug-seeking behavior and reduce the rewarding effects of drugs.
Biochemical and Physiological Effects:
In addition to its effects on addiction and gene expression, N-[2-chloro-5-(1-piperidinylcarbonyl)phenyl]cyclohexanecarboxamide has been shown to have other biochemical and physiological effects. For example, it has been shown to increase levels of the neurotransmitter GABA in the brain, which may contribute to its anti-addictive effects. N-[2-chloro-5-(1-piperidinylcarbonyl)phenyl]cyclohexanecarboxamide has also been shown to have anti-inflammatory effects and to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[2-chloro-5-(1-piperidinylcarbonyl)phenyl]cyclohexanecarboxamide is that it is a small molecule inhibitor, which makes it relatively easy to synthesize and study in the lab. Additionally, it has been shown to have low toxicity and few side effects. However, one limitation is that it may not be effective for all types of addiction or neuropsychiatric disorders, and more research is needed to determine its full potential.
Orientations Futures
There are several future directions for research on N-[2-chloro-5-(1-piperidinylcarbonyl)phenyl]cyclohexanecarboxamide. One area of interest is its potential use in combination with other drugs or therapies for addiction and neuropsychiatric disorders. Additionally, more research is needed to determine the optimal dosing and treatment regimens for N-[2-chloro-5-(1-piperidinylcarbonyl)phenyl]cyclohexanecarboxamide. Finally, further investigation is needed to fully understand the biochemical and physiological effects of N-[2-chloro-5-(1-piperidinylcarbonyl)phenyl]cyclohexanecarboxamide and its potential use in cancer treatment.
Applications De Recherche Scientifique
N-[2-chloro-5-(1-piperidinylcarbonyl)phenyl]cyclohexanecarboxamide has been studied extensively for its potential use as a treatment for addiction, particularly cocaine and alcohol addiction. It has also been investigated for its potential use in the treatment of other neuropsychiatric disorders, including depression, anxiety, and post-traumatic stress disorder. Additionally, N-[2-chloro-5-(1-piperidinylcarbonyl)phenyl]cyclohexanecarboxamide has been studied for its potential use in cancer treatment, as HDAC inhibitors have been shown to have anti-cancer effects.
Propriétés
IUPAC Name |
N-[2-chloro-5-(piperidine-1-carbonyl)phenyl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25ClN2O2/c20-16-10-9-15(19(24)22-11-5-2-6-12-22)13-17(16)21-18(23)14-7-3-1-4-8-14/h9-10,13-14H,1-8,11-12H2,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMJHCLZYJFIQHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=C(C=CC(=C2)C(=O)N3CCCCC3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[4-(acetylamino)phenyl]-3-aminothieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4440341.png)
![3-methyl-4-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4440357.png)
![N-benzyl-1-[(dimethylamino)sulfonyl]-N-methyl-4-piperidinecarboxamide](/img/structure/B4440381.png)

![N-butyl-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4440391.png)
![N-[2-(dimethylamino)ethyl]-2-[(4-methylbenzoyl)amino]benzamide](/img/structure/B4440409.png)
![1-({1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)-4-methylpiperazine](/img/structure/B4440415.png)
![3-[(propylamino)sulfonyl]-4-(1-pyrrolidinyl)benzamide](/img/structure/B4440417.png)


![4-[2-(1-ethyl-2-methyl-1H-indol-3-yl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B4440435.png)